![molecular formula C24H23N3O2S2 B2392447 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686771-24-4](/img/structure/B2392447.png)

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

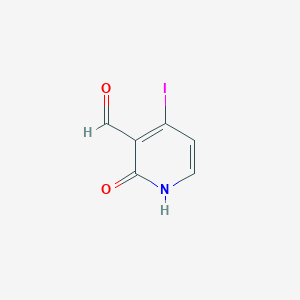

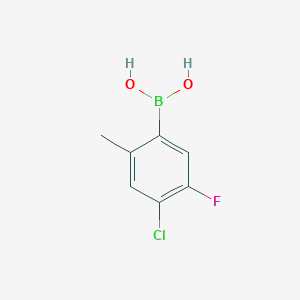

The compound is a complex organic molecule with several functional groups. It contains a quinoline group, a thieno[3,2-d]pyrimidin-4-one group, and a sulfanyl group. These groups are common in many pharmaceuticals and could suggest that this compound has biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings can have different orientations in space, leading to different stereoisomers. The exact structure would depend on the specific synthesis conditions .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Novel Synthesis Routes : Research explores novel synthesis routes for related compounds, including quinoline and pyrimidine derivatives, which are significant for developing new pharmaceuticals and materials. For example, the study on the tautomeric structure of dihydropyrazolo[1,5-a]pyrimidin-7-one discusses the synthesis of quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones by ring transformation, highlighting the importance of these compounds in chemical synthesis and design (Kurasawa et al., 1989).

Regioselective Synthesis : Studies also delve into regioselective synthesis processes, which are crucial for creating compounds with specific configurations for targeted biological activities. The research on the regioselective sulfonylation and N- to O-sulfonyl migration of quinazolin-4(3H)-ones offers insights into the synthetic versatility and potential applications of these compounds in developing more selective and potent drugs (Mertens et al., 2013).

Biological and Pharmacological Activities

Antimicrobial and Antitubercular Activity : Certain derivatives exhibit pronounced antimicrobial and antitubercular activities. For example, novel chromeno[2,3-d]pyrimidine derivatives have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis, showcasing their potential as antimicrobial agents (Kamdar et al., 2011).

DNA Photocleavage Activity : The synthesis and evaluation of novel compounds for DNA photocleavage activity represent another critical area of research. Compounds capable of inducing DNA cleavage upon light activation have implications in therapeutic applications and studies on DNA-protein interactions (Sharma et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-16-8-10-18(11-9-16)27-23(29)22-19(12-14-30-22)25-24(27)31-15-21(28)26-13-4-6-17-5-2-3-7-20(17)26/h2-3,5,7-11H,4,6,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDDSWMDWBNDQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2392365.png)

![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)

![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)

![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)

![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)